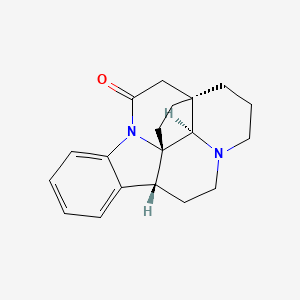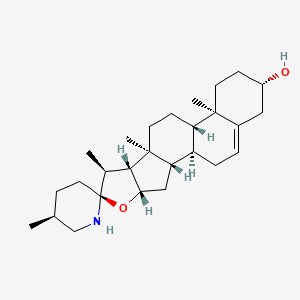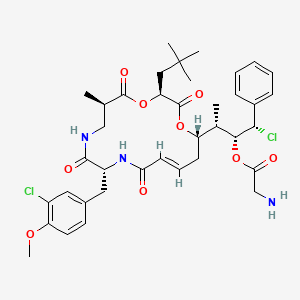
Strempeliopine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strempeliopine is a natural product found in Strempeliopsis strempelioides with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
- Strempeliopine, an alkaloid, has been the subject of research for its complex synthesis. Zeng and Boger (2021) describe a total synthesis approach using SmI2-mediated and BF3·OEt2-initiated dearomative transannular radical cyclization, highlighting the chemical challenges and innovations in synthesizing such compounds (Zeng & Boger, 2021).
- Another approach to synthesizing strempeliopine is reported by An et al. (2021), involving palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method emphasizes the advancement in achieving enantioselective synthesis of complex alkaloids like strempeliopine (An et al., 2021).
- Zhou et al. (2018) discuss a method for synthesizing a group of eburnane alkaloids, including strempeliopine. This research showcases the potential of photoredox catalytic nitrogen-centered radical cascade reaction in constructing complex molecular structures (Zhou et al., 2018).
Natural Sources and Isolation
- Laguna et al. (1984) isolated strempeliopine from the roots of STREMPELIOPSIS STREMPELIOIDES, along with other alkaloids. This study provides insights into the natural sources and structural composition of strempeliopine (Laguna et al., 1984).
Propiedades
Nombre del producto |
Strempeliopine |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(1S,11R,15R,16S)-4,14-diazahexacyclo[12.4.3.01,15.04,16.05,10.011,16]henicosa-5,7,9-trien-3-one |
InChI |
InChI=1S/C19H22N2O/c22-16-12-18-7-3-10-20-11-6-14-13-4-1-2-5-15(13)21(16)19(14,9-8-18)17(18)20/h1-2,4-5,14,17H,3,6-12H2/t14-,17-,18+,19+/m1/s1 |
Clave InChI |
BBBSLAHJKPIMRU-OAOYMFHYSA-N |
SMILES isomérico |
C1C[C@@]23CC[C@@]45[C@@H]2N(C1)CC[C@@H]4C6=CC=CC=C6N5C(=O)C3 |
SMILES canónico |
C1CC23CCC45C2N(C1)CCC4C6=CC=CC=C6N5C(=O)C3 |
Sinónimos |
strempeliopine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3S,5R,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1253321.png)




![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1253335.png)


![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)


